molecular formula C14H11NO2 B3269234 4-Acetamidodibenzofuran CAS No. 50548-37-3

4-Acetamidodibenzofuran

Cat. No.: B3269234
CAS No.: 50548-37-3
M. Wt: 225.24 g/mol
InChI Key: YSPDHWGYBRTTIM-UHFFFAOYSA-N
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Description

4-Acetamidodibenzofuran is a dibenzofuran derivative featuring an acetamide (-NHCOCH₃) substituent at the 4-position of the fused aromatic ring system. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused via an oxygen atom, forming a tricyclic structure. The introduction of an acetamide group at the 4-position modifies the compound’s electronic, steric, and solubility properties, which can influence its reactivity, biological activity, and physicochemical behavior.

Properties

IUPAC Name

N-dibenzofuran-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9(16)15-12-7-4-6-11-10-5-2-3-8-13(10)17-14(11)12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPDHWGYBRTTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1OC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran derivatives, including 4-Acetamidodibenzofuran, typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives . Another method involves the construction of dibenzofurans from benzofuran or phenol derivatives . The specific reaction conditions for synthesizing 4-Acetamidodibenzofuran may include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4-Acetamidodibenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidodibenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the dibenzofuran ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups.

Scientific Research Applications

4-Acetamidodibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is explored for developing new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetamidodibenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4-acetamidodibenzofuran and related compounds:

Compound Core Structure Substituent(s) Key Properties/Applications References
4-Acetamidodibenzofuran Dibenzofuran 4-NHCOCH₃ Potential pharmacological activity; modified solubility vs. parent dibenzofuran Inferred from analogs
4-Hydroxybenzaldehyde Benzaldehyde 4-OH Antioxidant, antimicrobial properties
4-(Dimethylamino)benzohydrazide Benzohydrazide 4-N(CH₃)₂, hydrazide Crystal engineering, hydrogen-bonding networks
Chlorinated Dibenzofurans Dibenzofuran Cl substituents (e.g., 2,3,7,8-TCDF) Environmental toxins, persistent organic pollutants

Key Observations :

  • Electronic Effects: The acetamide group in 4-acetamidodibenzofuran is electron-withdrawing, which contrasts with the electron-donating dimethylamino group in 4-(dimethylamino)benzohydrazide. This difference influences intermolecular interactions (e.g., hydrogen bonding) and reactivity .
  • Environmental Impact: Unlike chlorinated dibenzofurans (notable for toxicity and persistence), 4-acetamidodibenzofuran’s acetamide group likely reduces environmental persistence, though this requires validation .
Pharmacological Potential
  • 4-Hydroxybenzaldehyde has demonstrated anti-inflammatory and anticancer effects in preclinical studies . By contrast, the acetamide group in 4-acetamidodibenzofuran may enhance metabolic stability compared to hydroxylated analogs, making it a candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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